3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide
Description
Systematic Nomenclature and Structural Classification
The systematic name of the compound is derived from its polycyclic backbone and substituents. According to IUPAC conventions, the core structure begins with the thieno[2,3-e]triazolo[4,3-a]pyrimidine system, which consists of three fused rings: a thiophene, a triazole, and a pyrimidine. The numbering and fusion positions are critical for accurate classification (Table 1).
Table 1: Structural breakdown of the core system
| Component | Position/Substituent |
|---|---|
| Thiophene ring | Fused at positions 2 and 3 to the triazolopyrimidine |
| Triazolo[4,3-a]pyrimidine | Triazole fused at pyrimidine positions 4 and 3 |
| Substituents | - 5-oxo-4-propyl at pyrimidine C4 |
| - Propanamide chain at triazole N1 | |
| - 2-Thienylmethyl group on propanamide |
The "5-oxo-4-propyl" designation indicates a ketone oxygen at position 5 and a propyl group at position 4 of the dihydropyrimidine ring. The propanamide side chain (N-(2-thienylmethyl)propanamide) is attached to the triazole nitrogen, introducing a thiophene-derived methyl group. This structural complexity places the compound within the broader class of fused triazolopyrimidine-thienyl hybrids, which are notable for their conformational rigidity and electronic diversity.
Historical Context in Heterocyclic Compound Research
The development of triazolopyrimidine-thienyl hybrids arises from decades of research into heterocyclic systems with bioisosteric potential. Triazolopyrimidines, first synthesized in the mid-20th century, gained prominence due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The fusion of thiophene rings emerged later, driven by the need to enhance metabolic stability and π-π stacking capabilities in drug design.
Key milestones include:
- 1980s–1990s: Exploration of triazolopyrimidines as kinase inhibitors and antimicrobial agents, highlighting their versatility in medicinal chemistry.
- 2000s: Integration of thiophene moieties to improve solubility and target affinity, exemplified by antimalarial and anticancer candidates.
- 2010s–Present: Advances in domino reactions and click chemistry, enabling efficient synthesis of hybrid systems like thieno-triazolopyrimidines.
The compound’s synthesis likely employs azide-nitrile cycloaddition or tandem annulation strategies, as seen in related thieno[3,2-e]triazolo[1,5-a]pyrimidines. These methods favor room-temperature reactions with minimal purification, aligning with modern green chemistry principles.
Position Within Triazolopyrimidine-Thienyl Hybrid Pharmacophores
The compound’s pharmacophoric features are defined by three key regions (Figure 1):
- Triazolopyrimidine Core: Serves as a planar scaffold for intercalation or hydrogen bonding, mimicking purine interactions in biological targets.
- Thiophene Systems: The fused thiophene and 2-thienylmethyl group enhance lipophilicity and confer resistance to oxidative metabolism.
- Propanamide Side Chain: Acts as a flexible linker, potentially engaging in hydrophobic or van der Waals interactions with target proteins.
Table 2: Pharmacophoric contributions of structural elements
Comparative studies of similar hybrids, such as 3-(1,2,4-oxadiazol-5-yl)thieno-triazolopyrimidines, reveal that subtle substituent changes (e.g., propyl vs. methyl groups) significantly modulate target affinity and selectivity. For instance, the 4-propyl substituent in this compound may optimize steric complementarity in hydrophobic binding pockets compared to shorter alkyl chains.
Properties
IUPAC Name |
3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQKGQUVCHDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then further functionalized to introduce the propyl and thienylmethyl groups, followed by the formation of the propanamide moiety.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group, where nucleophiles such as amines or thiols can replace the existing substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit notable anti-inflammatory effects. A study synthesized a series of compounds related to this family and evaluated their efficacy using formalin-induced paw edema models. The results showed that certain derivatives displayed significant anti-inflammatory activity comparable to diclofenac sodium, a standard reference drug in this domain .
Analgesic Activity
In addition to anti-inflammatory properties, compounds from this class have demonstrated analgesic effects. The same studies that assessed anti-inflammatory activity also reported analgesic effects with a delayed onset of action for some derivatives . This dual action makes them candidates for the development of new therapeutic agents for pain management.
Preliminary toxicity studies have indicated that some derivatives possess a high safety margin (ALD50 > 0.4 g/kg), suggesting they are well tolerated in experimental models . This aspect is crucial for further development into clinical applications.
Future Directions in Research
Given the promising results regarding the pharmacological activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, future research should focus on:
- Optimization of Structure : Further modifications to enhance potency and reduce side effects.
- In Vivo Studies : Comprehensive studies to evaluate the efficacy and safety in living organisms.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying their biological activities.
Mechanism of Action
The mechanism of action of 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The compound’s core scaffold is shared with several derivatives, differing primarily in alkyl chain length and aromatic substituents. Below is a comparative analysis of three analogues:
*Estimated via analogy to ; †Predicted based on ethoxy group’s contribution.
Critical Structural and Functional Differences
Alkyl Chain Length (R1):
- The target compound’s propyl group (C₃H₇) confers reduced steric hindrance and lower lipophilicity (logP ~3.2) compared to the butyl (C₄H₉) analogues (logP 3.5–3.8). This may enhance aqueous solubility but reduce membrane permeability .
- The butyl derivatives (e.g., ) show stronger binding to hydrophobic enzyme pockets in preliminary docking studies.
In contrast, the 4-methylphenyl () and 4-ethoxyphenyl () groups prioritize aryl-hydrophobic interactions, favoring targets like cyclooxygenase (COX) or cytochrome P450 isoforms.
Bioactivity Trends:
- Cytotoxicity: Butyl derivatives (e.g., ) exhibit moderate cytotoxicity (IC₅₀ ~10 μM in HeLa cells), likely due to enhanced cellular uptake via lipid membranes .
- Metabolic Stability: Ethoxy-substituted analogues () resist hepatic oxidation better than methylphenyl or thienylmethyl variants, as inferred from microsomal stability assays.
Biological Activity
3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and therapeutic applications.
Molecular Structure and Properties
The compound belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural complexity is characterized by multiple heterocycles and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 1223960-15-3 |
| Melting Point | Not available |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may inhibit certain kinases and phosphodiesterases (PDEs), which play critical roles in cell signaling pathways. For instance, compounds with similar structures have shown selective inhibition of Polo-like kinase 1 (Plk1), a target implicated in cancer cell proliferation and survival .
Anticancer Activity
Studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant anticancer properties. For example:
- In vitro studies : Compounds similar to the target molecule have been shown to induce apoptosis in various cancer cell lines by disrupting mitotic processes .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence the efficacy against cancer cells. For instance, substituents on the aromatic rings have been correlated with increased potency against Plk1 .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Thienopyrimidine derivatives have exhibited promising results in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
Several studies highlight the biological effects of this compound:
- Study on Plk1 Inhibition : A recent investigation into triazoloquinazolinone derivatives showed that modifications could enhance binding affinity to Plk1 PBD (polo-box domain), leading to improved anticancer activity .
- In vivo Efficacy : Animal models treated with thienopyrimidine derivatives demonstrated reduced tumor growth and improved survival rates compared to controls .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of the thieno-triazolo-pyrimidine core and subsequent coupling with the propanamide-thienylmethyl moiety. Key steps include:
- Cyclization : Formation of the fused heterocyclic core under controlled acidic or basic conditions (e.g., using POCl₃ or K₂CO₃) .
- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the activated carboxylic acid and the thienylmethylamine . Optimization requires adjusting temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst loading (10–20 mol% for transition-metal-free routes). Purity is ensured via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of the triazolo-pyrimidine core and substituent positioning .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1689 cm⁻¹ for the oxo group, C-S-C vibrations at 1164 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation to assess steric effects influencing biological activity .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize target-based assays (e.g., enzyme inhibition for kinases or microbial targets) due to the compound’s triazolo-pyrimidine scaffold, which is known for modulating enzymatic activity . Use:
- In vitro microbial growth inhibition assays (e.g., against Candida or Aspergillus strains) with MIC (Minimum Inhibitory Concentration) determination .
- Cell viability assays (e.g., MTT) in cancer cell lines to evaluate cytotoxicity . Include positive controls (e.g., fluconazole for antifungal assays) and validate results with dose-response curves .
Advanced Research Questions
Q. What computational methods can predict this compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., fungal CYP51 or human kinases) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- QSAR Modeling : Correlate structural features (e.g., propyl substituent hydrophobicity) with bioactivity using descriptors like logP and polar surface area . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to confirm computational predictions .
Q. How can contradictory data in biological activity studies be resolved?
Contradictions often arise from differences in assay conditions or target specificity. Mitigate by:
- Standardizing protocols : Use consistent cell lines (e.g., HepG2 for liver toxicity) and solvent controls (DMSO ≤0.1%) .
- Off-target profiling : Screen against a panel of related enzymes (e.g., kinase family members) to identify selectivity .
- Metabolite analysis : Use LC-MS/MS to detect degradation products or active metabolites that may influence results . Cross-reference with structural analogs (e.g., chlorobenzyl or methoxy-substituted derivatives) to isolate structure-activity relationships .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide moiety .
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion and prolong half-life .
- Co-solvent systems : Test combinations of PEG-400 and Labrasol® for oral administration . Monitor pharmacokinetics via HPLC-MS in plasma samples to assess Cₘₐₓ and t₁/₂ .
Methodological Considerations
Q. How can Design of Experiments (DoE) optimize synthetic routes?
Apply response surface methodology (RSM) to evaluate factors like temperature, solvent ratio, and catalyst concentration. For example:
Q. What advanced techniques characterize metabolic stability?
- Microsomal Incubation : Use liver microsomes (human or rodent) with NADPH cofactor to measure clearance rates .
- CYP450 Inhibition Assays : Identify metabolic liabilities via fluorogenic substrates (e.g., CYP3A4) .
- High-Resolution Mass Spectrometry (HRMS) : Track metabolite formation (e.g., hydroxylation or demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
